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molecular formula C7H9Cl2NO2 B8561428 (4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride

(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride

Cat. No. B8561428
M. Wt: 210.05 g/mol
InChI Key: WRQWGBUSQXNTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07081534B2

Procedure details

A 1000 ml round-bottom flask is loaded with 67 g (0.319 mol) of 2-hydroxymethyl-3-methoxy-4-chloro-pyridine hydrochloride and 469 ml of toluene. 73 g (0.606 mol) of thionyl chloride are then dropped therein, under stirring and at inner temperature of about 15–25° C. After completion of the addition, the mixture is washed with 35 ml of toluene, keeping the suspension at this temperature for at least 1 hour. After completion of the reaction, approx. 200 ml of solvent are distilled off under vacuum. The suspension, containing 2-chloromethyl-3-methoxy-4-chloro-pyridine, is then subjected to the subsequent step.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
469 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.O[CH2:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([Cl:12])[CH:7]=[CH:6][N:5]=1.S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[Cl:15][CH2:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([Cl:12])[CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
Cl.OCC1=NC=CC(=C1OC)Cl
Name
Quantity
469 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring and at inner temperature of about 15–25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
WASH
Type
WASH
Details
the mixture is washed with 35 ml of toluene
CUSTOM
Type
CUSTOM
Details
for at least 1 hour
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, approx. 200 ml of solvent
DISTILLATION
Type
DISTILLATION
Details
are distilled off under vacuum
ADDITION
Type
ADDITION
Details
The suspension, containing 2-chloromethyl-3-methoxy-4-chloro-pyridine

Outcomes

Product
Name
Type
Smiles
ClCC1=NC=CC(=C1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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